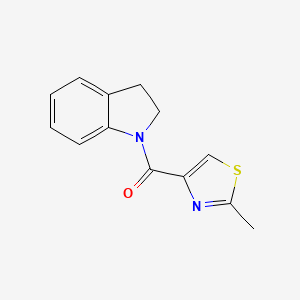

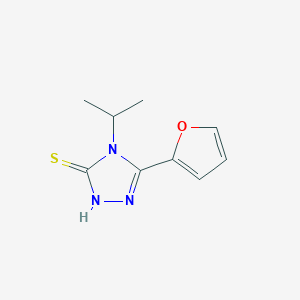

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a chemically synthesized molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their biological activities. For instance, the first paper discusses a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides and their evaluation as opioid kappa agonists, which suggests that modifications to the acetamide moiety can lead to significant biological effects .

Synthesis Analysis

The synthesis of related compounds, such as free-NH indole 2-acetamides, is described in the second paper, where a palladium-catalyzed reaction is used to create these molecules from ethyl 3-(o-trifluoroacetamidoaryl)-1-propargylic carbonates . This method could potentially be adapted for the synthesis of this compound by incorporating the appropriate indole and triazole moieties into the reaction scheme.

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, featuring an indole group, a triazole ring, and an acetamide linkage. The indole moiety is a common structure in many biologically active compounds, and its presence in the molecule could contribute to potential interactions with biological targets. The triazole ring is another feature that is often seen in pharmaceuticals and could play a role in the compound's activity .

Chemical Reactions Analysis

While the provided papers do not discuss the chemical reactions of the specific compound, they do provide information on the reactivity of similar structures. The indole and acetamide components are versatile functional groups that can undergo various chemical transformations, which could be useful in further derivatizing the compound for enhanced activity or specificity .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the indole and triazole rings, as well as the acetamide linkage, suggests that the compound could exhibit a range of properties such as solubility in organic solvents, potential for hydrogen bonding, and a certain degree of lipophilicity, which could affect its pharmacokinetic profile .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Synthesis Techniques : Novel compounds incorporating triazole moieties have been synthesized through various chemical reactions, showcasing the versatility of triazole chemistry in creating complex molecules. For instance, a study demonstrated the synthesis of 5-(p-Tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione and its crystal structure, highlighting the intricate relationship between molecular structure and function (Xue et al., 2008).

- Crystal Structure and Analysis : The crystallographic analysis of synthesized compounds, such as the one conducted by Xue et al., provides deep insights into the molecular geometry, bonding interactions, and potential reactive sites, which are crucial for understanding the chemical and biological properties of new compounds.

Potential Applications

- Insecticidal Properties : Research into heterocycles incorporating a thiadiazole moiety against pests like the cotton leafworm, Spodoptera littoralis, has shown promising insecticidal activities. This indicates the potential use of triazole derivatives in agricultural applications to protect crops from pests (Fadda et al., 2017).

- Antimicrobial Activity : The synthesis and evaluation of novel dipeptide derivatives attached to triazole-pyridine moieties have demonstrated good antimicrobial activities, suggesting their application in developing new antimicrobial agents (Abdel-Ghany et al., 2013).

- Antitumor Activity : The synthesis of new thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives has shown promising antitumor activities against various cell lines, indicating the potential therapeutic applications of triazole derivatives in cancer treatment (Albratty et al., 2017).

Propiedades

IUPAC Name |

2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5OS/c1-3-26-20(17-12-22-18-7-5-4-6-16(17)18)24-25-21(26)28-13-19(27)23-15-10-8-14(2)9-11-15/h4-12,22H,3,13H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQRNGOOBIFFJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2547076.png)

![tert-butyl N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-2-yl}carbamate](/img/structure/B2547078.png)

![4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol](/img/structure/B2547083.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-butylcyclohexanecarboxamide](/img/structure/B2547086.png)

![Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine](/img/structure/B2547090.png)

![N-cyclopentyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2547091.png)

![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2547095.png)